molecular formula C18H32N4O B1144896 N-(4-Hydroxymethylbenzyl) Cyclam CAS No. 176252-20-3

N-(4-Hydroxymethylbenzyl) Cyclam

Cat. No.: B1144896
CAS No.: 176252-20-3
M. Wt: 320.5 g/mol
InChI Key: VQNSFQZUTDPIMC-UHFFFAOYSA-N
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Description

N-(4-Hydroxymethylbenzyl) Cyclam: is a chemical compound with the molecular formula C18H32N4O. It is a derivative of cyclam, a 14-membered tetraamine macrocycle. This compound is known for its ability to bind strongly to a wide range of metal ions, making it useful in various scientific and industrial applications .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Hydroxymethylbenzyl) Cyclam typically involves the reaction of cyclam with 4-hydroxymethylbenzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions usually include:

    Solvent: Methanol or ethanol

    Temperature: Room temperature to 60°C

    Reaction Time: 12-24 hours

The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves:

    Reacting cyclam with 4-hydroxymethylbenzyl chloride: in a large reactor.

    Using a continuous flow system: to maintain optimal reaction conditions.

    Purifying the product: through industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-Hydroxymethylbenzyl) Cyclam undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Various alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: N-(4-Carboxybenzyl) Cyclam

    Reduction: this compound Alcohol

    Substitution: N-(4-Substitutedbenzyl) Cyclam

Scientific Research Applications

N-(4-Hydroxymethylbenzyl) Cyclam has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Cyclam (1,4,8,11-Tetraazacyclotetradecane)
  • N,N’,N’‘,N’‘’-Tetrasubstituted Cyclams
  • Bicyclam Derivatives

Uniqueness

N-(4-Hydroxymethylbenzyl) Cyclam is unique due to its specific functional group, which allows for additional chemical modifications and interactions.

Properties

CAS No.

176252-20-3

Molecular Formula

C18H32N4O

Molecular Weight

320.5 g/mol

IUPAC Name

[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methanol

InChI

InChI=1S/C18H32N4O/c23-16-18-5-3-17(4-6-18)15-22-13-2-9-20-11-10-19-7-1-8-21-12-14-22/h3-6,19-21,23H,1-2,7-16H2

InChI Key

VQNSFQZUTDPIMC-UHFFFAOYSA-N

Canonical SMILES

C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)CO

Synonyms

4-(1,4,8,11-Tetraazacyclotetradec-1-ylmethyl)-Benzenemethanol;  Plerixafor Impurity I; 

Origin of Product

United States

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